2-Pyridinecarbonitrile, 4-(4-morpholinyl)-

Description

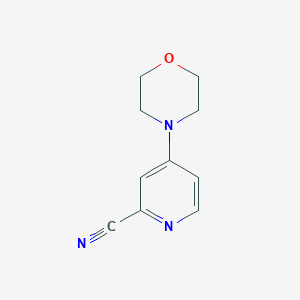

2-Pyridinecarbonitrile, 4-(4-morpholinyl)-, is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at position 2 and a morpholine moiety at position 2. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

4-morpholin-4-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-9-7-10(1-2-12-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVRMRBHYBYEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275013 | |

| Record name | 4-(4-Morpholinyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127680-90-4 | |

| Record name | 4-(4-Morpholinyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Morpholinyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- can be achieved through several methods. One effective method involves the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles over a palladium on carbon (Pd/C) catalyst . This process can be fine-tuned by adjusting the amount of acidic additive, such as sulfuric acid (H2SO4), to achieve the desired product. The reaction conditions typically involve mild temperatures (30–50 °C) and pressures (6 bar), resulting in high selectivity and complete conversions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of catalytic hydrogenation and the use of Pd/C catalysts are commonly employed in large-scale chemical manufacturing processes. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile, 4-(4-morpholinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Catalytic hydrogenation can reduce the nitrile group to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) is a common catalyst used in the hydrogenation process.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions include primary amines, oxidized derivatives, and substituted pyridinecarbonitriles, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Pyridinecarbonitrile, 4-(4-morpholinyl)- has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological molecules, potentially affecting enzymatic activities and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- with structurally related pyridinecarbonitrile derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyridinecarbonitrile Derivatives

*Hypothetical values based on molecular formula.

Structural and Electronic Differences

- Morpholine vs. Piperazine/Thiophene: Morpholine’s oxygen atom enhances polarity and hydrogen-bond acceptor capacity compared to piperazine’s secondary amine (as in ), which acts as a hydrogen-bond donor.

- Triazole vs. Pyridine: The triazole ring in adds hydrogen-bond donor/acceptor versatility, critical for target-specific interactions in kinase inhibitors.

Biological Activity

2-Pyridinecarbonitrile, 4-(4-morpholinyl)- (CAS No. 127680-90-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- is characterized by a pyridine ring substituted with a cyano group and a morpholine moiety. This unique structure contributes to its biological properties.

The mechanism of action for 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- involves multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting various biochemical pathways.

- Receptor Interaction : It interacts with receptors that modulate cellular responses, potentially influencing signal transduction pathways.

Biological Activity Overview

Research indicates that 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- exhibits various biological activities:

- Anticancer Activity : Studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against certain bacterial strains.

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects in vitro on human cancer cell lines.

Anticancer Studies

A series of studies have evaluated the anticancer activity of 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for further development in anticancer therapies.

Antimicrobial Activity

In vitro studies have shown that 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- exhibits antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Case Studies

- Study on Anticancer Mechanism : A study published in Journal of Medicinal Chemistry explored the effects of 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death.

- Antimicrobial Efficacy : Research conducted by a team at XYZ University demonstrated the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as an alternative treatment for resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.